1-(2'-Chloro-biphenyl-3-yl)-ethanone, also known as 2-chloro-3-biphenylacetophenone, is an organic compound characterized by its biphenyl structure with a chloro substituent. Its molecular formula is C14H11ClO, and it has a molecular weight of approximately 232.69 g/mol. The compound features a ketone functional group (ethanone) attached to a biphenyl moiety, which enhances its chemical reactivity and potential applications in various fields.
The biological activity of 1-(2'-Chloro-biphenyl-3-yl)-ethanone has been explored in various studies. It exhibits:
The synthesis of 1-(2'-Chloro-biphenyl-3-yl)-ethanone can be achieved through several methods:
1-(2'-Chloro-biphenyl-3-yl)-ethanone finds applications in various domains:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Acetophenone | Aromatic Ketone | Simple ketone structure without halogen substitution |
4-Chlorobenzophenone | Chlorinated Aromatic | Contains chlorine but lacks biphenyl structure |
2-Chlorobiphenyl | Chlorinated Biphenyl | Similar biphenyl structure but without ketone group |
1-(4-Chlorobiphenyl)-ethanone | Chlorinated Ketone | Different chlorine position on biphenyl |
1-(2'-Chloro-biphenyl-3-yl)-ethanone is unique due to its specific chloro substitution pattern on the biphenyl system, which influences its reactivity and biological activity compared to other similar compounds. The presence of both a ketone and a chloro group provides distinct chemical properties that can be leveraged in synthetic chemistry and biological applications.
The Suzuki-Miyaura reaction is a cornerstone for constructing biphenyl frameworks. For 1-(2'-Chloro-biphenyl-3-yl)-ethanone, the protocol involves coupling a halogenated aryl precursor (e.g., 3-bromoacetophenone) with a 2-chlorophenylboronic acid derivative. A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), facilitates the cross-coupling in a mixture of tetrahydrofuran and aqueous sodium carbonate.
Balanced Equation:
$$ \text{3-Bromoacetophenone} + \text{2-Chlorophenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Base}} \text{1-(2'-Chloro-biphenyl-3-yl)-ethanone} + \text{B(OH)}_3 + \text{NaBr} $$
Key Parameters:
Side Products:
The structural conformation of 1-(2'-Chloro-biphenyl-3-yl)-ethanone exhibits significant complexity due to the interplay between steric hindrance and electronic effects inherent in the biphenyl system [1]. X-ray diffraction studies of biphenyl derivatives have consistently demonstrated that the torsional angle between the two phenyl rings varies dramatically depending on the substitution pattern and crystal packing environment [2].
In the parent biphenyl molecule, the gas-phase structure exhibits a torsional angle of approximately 44.4 degrees, which contrasts sharply with the solid-state structure where crystal packing forces can reduce this angle to near-planarity [3]. The introduction of chlorine substitution at the 2'-position in 1-(2'-Chloro-biphenyl-3-yl)-ethanone introduces additional steric constraints that influence the overall molecular geometry [4].
Theoretical calculations using density functional theory methods have established that the torsional potential of biphenyl systems is relatively shallow, with barriers of approximately 6 kilojoules per mole for the parent compound [1]. However, ortho-substitution significantly increases this barrier, with chlorine substitution at the 2'-position expected to increase the preferred torsional angle due to steric repulsion between the chlorine atom and the adjacent hydrogen atoms on the opposing ring [4].
Table 1: Torsional Angles in Biphenyl Derivatives from X-ray Crystallographic Studies
Compound | Torsional Angle (°) | Space Group | Crystal System | Temperature (K) |
---|---|---|---|---|
Unsubstituted Biphenyl | 0-10 | P21/a | Monoclinic | 298 [2] |
2-Chlorobiphenyl | 45-55 | Not specified | Not specified | 298 [4] |
3,3'-Dimethoxybiphenyl | 37.5 | P21/c | Monoclinic | 298 [5] |
4'-Acetyl-4-methoxy-biphenyl | ~0 (planar) | Pna21 | Orthorhombic | 298 [6] |
3,3',4,4'-Tetrachlorobiphenyl | 47.8 | P212121 | Orthorhombic | 120 [7] |
The solid-state nuclear magnetic resonance studies of biphenyl have provided additional insights into the conformational dynamics [8]. These investigations suggest that the molecule undergoes rapid internal rotation between enantiomeric twisted conformations, with an average torsional angle of approximately 15 degrees and librational motion of ±12 degrees from the most favored orientation [8].
For acetyl-substituted biphenyl derivatives, the presence of the carbonyl group introduces additional electronic effects that can influence the preferred conformation [9]. The electron-withdrawing nature of the acetyl group can affect the aromatic system's electron density distribution, potentially altering the balance between steric repulsion and conjugative stabilization [10].
The crystal packing of 1-(2'-Chloro-biphenyl-3-yl)-ethanone is governed by a complex network of intermolecular interactions that include halogen bonding, carbonyl-hydrogen interactions, and aromatic stacking forces [11]. Halogen bonding involving chlorine atoms has been extensively documented in biphenyl derivatives, where the chlorine can act as both an electron donor and acceptor depending on the local electronic environment [12].
The acetyl functionality introduces additional hydrogen bonding capabilities through carbon-hydrogen to oxygen interactions [13]. These weak but structurally significant interactions contribute to the overall stability of the crystal lattice and influence the molecular conformation adopted in the solid state [13]. The carbonyl oxygen atom serves as a hydrogen bond acceptor, forming interactions with aromatic and aliphatic carbon-hydrogen donors from neighboring molecules [14].
Table 2: Intermolecular Interactions in Chlorobiphenyl and Acetyl-Biphenyl Derivatives
Interaction Type | Distance Range (Å) | Angle Range (°) | Frequency in Crystal Structures | Structural Impact |
---|---|---|---|---|
C-H···O (carbonyl) | 2.3-2.7 | 120-180 | Very common [14] | Chain formation |
C-H···π (aromatic) | 2.6-3.2 | 90-180 | Common [13] | Layer stabilization |
Cl···π (halogen-aromatic) | 3.4-3.8 | 80-120 | Moderate [12] | Network formation |
π-π stacking | 3.3-3.8 | 0-30 | Common [6] | Columnar arrangement |
C-Cl···H-C | 2.8-3.2 | 120-180 | Moderate [4] | Weak stabilization |
The crystal packing of biphenyl derivatives frequently exhibits herringbone or T-shaped arrangements that maximize the favorable intermolecular interactions while minimizing unfavorable contacts [15]. In compounds containing both chlorine substitution and acetyl groups, the packing often involves the formation of hydrogen-bonded chains or sheets, with the chlorine atoms participating in secondary interactions that provide additional structural stability [16].
The influence of crystal packing forces on molecular conformation is particularly pronounced in biphenyl systems [17]. Computational studies have demonstrated that the energy difference between various conformations is often within the range of thermal energy at room temperature, making the molecules highly responsive to external forces such as crystal packing constraints [18].
The structural characteristics of 1-(2'-Chloro-biphenyl-3-yl)-ethanone can be understood through comparison with related acetyl-substituted biphenyl derivatives [9]. The 4'-acetyl-4-methoxy-biphenyl system provides a particularly relevant comparison, as it demonstrates how acetyl substitution affects the overall molecular geometry and crystal packing behavior [6].
In 4'-acetyl-4-methoxy-biphenyl, the biphenyl backbone adopts a nearly planar conformation in the solid state, with the molecular dipole moments aligned in a parallel fashion to create a polar crystal structure [6]. This planarity is stabilized by favorable intermolecular interactions involving the acetyl and methoxy substituents, which form cooperative hydrogen bonding networks [6].
Table 3: Comparative Structural Data for Acetyl-Substituted Biphenyl Derivatives
Compound | Substitution Pattern | Torsional Angle (°) | Key Intermolecular Interactions | Crystal Polarity |
---|---|---|---|---|
4'-Acetyl-4-methoxy-biphenyl | para-para | ~0 | C-H···O, π-π stacking | Polar [6] |
1-([1,1'-biphenyl]-4-yl)ethanone | para-H | 15-25 | C-H···O, C-H···π | Non-polar [9] |
2-Chloro-1-(3-hydroxyphenyl)ethanone | ortho-Cl | Planar | O-H···O, C-H···O | Polar [19] |
Acetophenone derivatives | Various | 0-40 | C-H···O, π-π interactions | Variable [13] |
The presence of chlorine substitution at the ortho position introduces steric constraints that typically increase the biphenyl torsional angle compared to unsubstituted or para-substituted derivatives [4]. However, the acetyl group's electron-withdrawing character can partially counteract this effect by reducing electron density in the aromatic system, thereby decreasing the steric repulsion between the rings [10].
Hirshfeld surface analysis of acetophenone derivatives has revealed that carbon-hydrogen to oxygen interactions account for approximately 15-25% of the total intermolecular contact surface, indicating their significant contribution to crystal stability [13]. The remaining interactions are dominated by hydrogen-hydrogen contacts and aromatic interactions, with the specific distribution depending on the substitution pattern [14].
The comparative analysis reveals that acetyl-substituted biphenyls generally exhibit enhanced crystal stability compared to their unsubstituted analogs due to the additional hydrogen bonding capabilities provided by the carbonyl group [9]. This enhanced stability often translates to higher melting points and more ordered crystal structures, with reduced conformational disorder at ambient temperatures [20].